molecular formula C13H12O5 B1609388 ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 74083-58-2

ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No.: B1609388
CAS No.: 74083-58-2
M. Wt: 248.23 g/mol
InChI Key: ROOCNULMRLQKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used in various scientific research fields. It is characterized by its chromen-4-one structure, which is responsible for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate can be synthesized through the Pechmann condensation reaction. This involves the reaction of 1,3-dihydroxybenzene with a substituted beta-keto ester, such as diethyl-3-oxo-pentandioate, in the presence of a strong acid like sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Scientific Research Applications

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The biological activities of ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate are primarily due to its ability to interact with various molecular targets. For example, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Its antioxidant activity is due to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is unique due to its specific substitution pattern on the chromen-4-one ring. Similar compounds include:

This compound stands out due to its specific ester substitution, which influences its solubility, reactivity, and biological activity.

Properties

IUPAC Name

ethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-7-9(14)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOCNULMRLQKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417702
Record name NSC667235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74083-58-2
Record name NSC667235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 5
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.